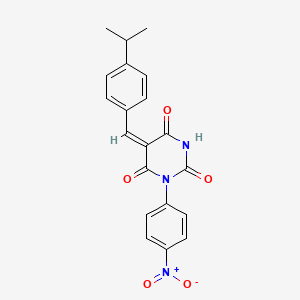![molecular formula C11H15NO2 B5348220 4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)
4-[3-(2-furyl)-2-propen-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-furyl)-2-propen-1-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as furfurylmorpholine and is classified as a heterocyclic amine. In
Mécanisme D'action
The mechanism of action of 4-[3-(2-furyl)-2-propen-1-yl]morpholine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in biological systems. Studies have shown that this compound can bind to specific receptors in cells and modulate their activity, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and exhibit antibacterial and antifungal activity. It has also been shown to modulate the activity of certain enzymes and proteins involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-(2-furyl)-2-propen-1-yl]morpholine in lab experiments is its unique structure and potential biological activity. This compound can be easily synthesized and purified, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity and adverse effects on living organisms. Careful consideration should be given to the concentration and exposure time used in experiments to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are several potential future directions for research involving 4-[3-(2-furyl)-2-propen-1-yl]morpholine. One area of interest is in the development of new drugs and pharmaceuticals based on the structure and activity of this compound. Another area of research is in the study of the mechanism of action and physiological effects of this compound, which could lead to a better understanding of various biological processes. Additionally, the use of this compound as a catalyst in organic chemistry reactions is an area that could be further explored.
Méthodes De Synthèse
The synthesis of 4-[3-(2-furyl)-2-propen-1-yl]morpholine involves the reaction of furfurylamine with formaldehyde and morpholine in the presence of an acid catalyst. This reaction leads to the formation of the desired product, which can be purified through distillation or chromatography. The synthesis of this compound has been studied extensively in the literature, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Applications De Recherche Scientifique
4-[3-(2-furyl)-2-propen-1-yl]morpholine has been investigated for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs and pharmaceuticals. This compound has been shown to exhibit significant biological activity, including antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use as a catalyst in organic chemistry reactions.
Propriétés
IUPAC Name |
4-[(E)-3-(furan-2-yl)prop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1(3-11-4-2-8-14-11)5-12-6-9-13-10-7-12/h1-4,8H,5-7,9-10H2/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVZBQYHXWRXGO-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

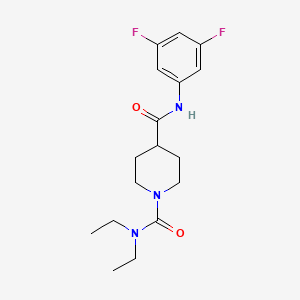
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5348148.png)
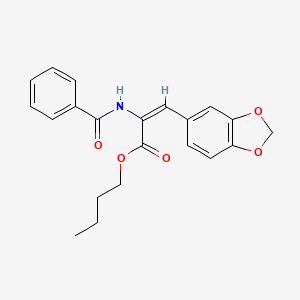
![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![4-[1-(6-methoxypyridin-3-yl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5348171.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)
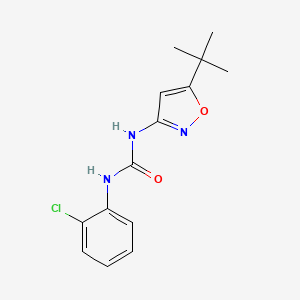
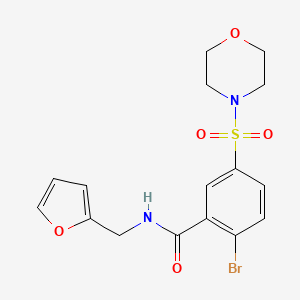
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)
